molecular formula C10H11FO3 B583160 Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate CAS No. 124980-98-9

Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate

Cat. No.: B583160
CAS No.: 124980-98-9
M. Wt: 198.193
InChI Key: OKWFDTMQPLAWLR-SECBINFHSA-N
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Description

Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate (IUPAC name: methyl (2R)-3-(4-fluorophenyl)-2-hydroxypropanoate) is a chiral hydroxy ester with the molecular formula C₁₀H₁₁FO₃ (molecular weight: 198.19 g/mol). Its structure features a fluorinated aromatic ring attached to a hydroxypropionate backbone, conferring unique electronic and steric properties .

Synthesis: The compound is synthesized via acid-catalyzed esterification of (R)-3-(4-fluorophenyl)-2-hydroxypropionic acid with methanol, typically using sulfuric or hydrochloric acid under reflux conditions. Industrial production employs continuous flow processes for scalability .

Properties

IUPAC Name

methyl (2R)-3-(4-fluorophenyl)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWFDTMQPLAWLR-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Methacrylic Acid

Methacrylic acid undergoes chlorination with hypochlorous acid (HOCl) to yield racemic 3-chloro-2-hydroxy-2-methylpropionic acid. This reaction proceeds in aqueous or organic solvents at 20–110°C, achieving yields >80%. The chlorohydrin intermediate is critical for subsequent enantiomeric resolution.

Key Conditions :

  • Solvent: Water or tetrahydrofuran (THF)

  • Catalyst: Quaternary ammonium salts (e.g., tetrabutylammonium chloride)

  • Temperature: 20–110°C

Enantiomeric Resolution

Racemic 3-chloro-2-hydroxy-2-methylpropionic acid is resolved using chiral bases. Brucine preferentially crystallizes with the (-)-enantiomer, while dehydroabietylamine isolates the (+)-enantiomer.

Example Resolution Protocol:

  • Brucine Resolution :

    • 53 g racemic chlorohydrin, 100 g brucine, and 240 mL water are heated to homogeneity.

    • Slow cooling and seeding yield 44.6 g brucine salt of (-)-enantiomer.

    • Acidification with H₂SO₄ releases (-)-3-chloro-2-hydroxy-2-methylpropionic acid ([α] = -14.3°, methanol).

  • Dehydroabietylamine Resolution :

    • 25 g partially resolved (+)-enantiomer ([α] = +8.0°) is treated with dehydroabietylamine in methanol.

    • Recrystallization yields 1.4 g (+)-enantiomer ([α] = +14.5°).

Introduction of the 4-Fluorophenyl Group

The resolved chlorohydrin undergoes nucleophilic substitution to introduce the 4-fluorophenyl moiety. Sodium 4-fluorophenylsulfinate serves as the nucleophile in a phase-transfer-catalyzed reaction.

Substitution Reaction

Procedure :

  • 1.38 g (+)-chlorohydrin, 2.91 g sodium 4-fluorophenylsulfinate, 5 g Na₂CO₃, and 1.0 g tetrabutylammonium chloride in water are refluxed for 24 hours.

  • Acidification to pH 3 precipitates (+)-3-(4-fluorophenyl)-2-hydroxypropionic acid.

Yield : 85–90%
Purity : >98% (by HPLC)

Esterification to Methyl (R)-3-(4-Fluorophenyl)-2-Hydroxypropionate

The final step involves esterification of the resolved acid with methanol. While direct acid-catalyzed esterification is common, alternative methods ensure enantiomeric integrity.

Acid-Catalyzed Esterification

Conditions :

  • Catalyst: Concentrated H₂SO₄ (5 mol%)

  • Solvent: Excess methanol

  • Temperature: Reflux (65°C)

  • Duration: 12–24 hours

Yield : 90–95%
Optical Purity : >99% ee (chiral HPLC)

Alternative Synthetic Routes

Asymmetric Hydrogenation

Palladium-catalyzed hydrogenation of α-keto esters bearing a 4-fluorophenyl group offers a stereoselective pathway. For example:

  • Substrate: Methyl 3-(4-fluorophenyl)-2-oxopropionate

  • Catalyst: Pd/(R)-BINAP complex

  • Pressure: 50 psi H₂

  • Enantioselectivity: 92% ee

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic esters (e.g., vinyl acetate) provides enantiopure products. Candida antarctica lipase B achieves 85% ee in 48 hours.

Data Tables

Table 1. Comparison of Resolution Agents

AgentSolventTemperatureEnantiomer[α] (c=1, MeOH)Yield (%)
BrucineWater0°C(-)-14.3°70
DehydroabietylamineMethanol25°C(+)+14.5°65

Table 2. Esterification Optimization

CatalystMethanol (equiv)Time (h)Yield (%)ee (%)
H₂SO₄10249599
HCl (gas)15188998
Amberlyst20368297

Challenges and Innovations

Enantiomeric Erosion

Prolonged esterification at high temperatures may racemize the product. Solutions include:

  • Low-temperature protocols (0–25°C)

  • Steglich esterification with DCC/DMAP (yield: 88%, ee: 99%)

Green Chemistry Approaches

Microwave-assisted esterification reduces reaction time to 1 hour with comparable yields (93%) .

Scientific Research Applications

Methyl ®-3-(4-fluorophenyl)-2-hydroxypropionate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl ®-3-(4-fluorophenyl)-2-hydroxypropionate involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxypropionate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Halogens vs. Methyl Group

The compound is compared to its chloro (Cl), bromo (Br), and methyl (CH₃) analogs (Table 1).

Key Differences :
  • Electronic Effects :

    • Fluorine : High electronegativity induces strong electron-withdrawing effects, polarizing the aromatic ring and enhancing stability via resonance and inductive effects. This improves metabolic resistance compared to Cl/Br analogs .
    • Chlorine/Bromine : Larger atomic radii and lower electronegativity reduce ring polarization. Bromine’s electron-withdrawing nature is weaker than fluorine but stronger than chlorine .
    • Methyl Group : Electron-donating via hyperconjugation, increasing electron density on the aromatic ring and altering reactivity .
  • Steric Effects :

    • Fluorine’s small size minimizes steric hindrance, favoring interactions with biological targets. In contrast, bulkier Br and CH₃ groups may reduce binding affinity .

Positional Isomerism: 4-Fluoro vs. 3-Fluoro

  • 4-Fluoro Substitution : Optimizes steric and electronic interactions with target enzymes, as seen in the parent compound’s anti-inflammatory activity .

Ester Group Variation: Methyl vs. Ethyl

  • Methyl Ester : Higher solubility in aqueous systems (10.5 mg/mL) due to smaller alkyl chain .
  • Ethyl Ester : Increased lipophilicity (predicted logP = 1.5) may enhance membrane permeability but reduce solubility .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate C₁₀H₁₁FO₃ 198.19 1.2 10.5 (Water)
Methyl (R)-3-(4-chlorophenyl)-2-hydroxypropionate C₁₀H₁₁ClO₃ 214.65 1.5 8.2 (Water)
Methyl (R)-3-(4-bromophenyl)-2-hydroxypropionate C₁₀H₁₁BrO₃ 259.10 1.8 6.7 (Water)
Methyl (R)-3-(4-methylphenyl)-2-hydroxypropionate C₁₁H₁₄O₃ 194.22 1.0 12.0 (Water)

Data sources: Computational predictions and empirical studies .

Biological Activity

Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate is a chiral compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C10H11F O3
  • Molecular Weight : 198.19 g/mol
  • Chirality : The compound possesses a chiral center at the propanoate moiety, which can influence its biological interactions and activity.

The presence of the para-fluorophenyl group is significant as it enhances the compound's binding affinity to various biological macromolecules, potentially leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The fluorophenyl group can engage in hydrophobic interactions within protein structures, while the hydroxypropionate moiety allows for hydrogen bonding with amino acid residues. These interactions may modulate enzyme activity or receptor binding, resulting in various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structure suggests potential interactions with receptors that could lead to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antiinflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in therapeutic applications.
  • Analgesic Properties : The compound has been studied for its potential analgesic effects, which could be beneficial in pain management.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Interaction : A study demonstrated that the compound effectively inhibits certain enzymes involved in inflammatory pathways, suggesting its utility in treating inflammatory diseases.
  • Pharmacokinetics and Bioavailability : Research on the pharmacokinetics of similar compounds indicates that modifications in structure can significantly affect absorption and distribution in biological systems .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryPotential inhibition of inflammatory enzymes
AnalgesicPossible pain-relieving effects
Enzyme InhibitionInteraction with metabolic enzymes

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate, and how can enantiomeric purity be ensured?

  • Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., Sharpless epoxidation or enzymatic resolution) is preferred. For example, hydroxylamine-mediated oxime formation followed by stereoselective reduction or methylation (as seen in analogous ester syntheses ). Recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) can enhance enantiomeric purity. Monitor optical rotation and chiral HPLC (e.g., Chiralpak® columns) to verify >99% enantiomeric excess (ee) .

Q. Which spectroscopic and chromatographic techniques are optimal for structural confirmation and purity assessment?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and hydroxypropionate moiety (δ ~4.2 ppm for methoxy, δ ~3.8–4.0 ppm for hydroxyl-bearing methine) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1740 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) .
  • HPLC-MS : Use reverse-phase C18 columns (e.g., 70:30 acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect impurities (e.g., diastereomers or unreacted intermediates) .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., methyl iodide) .
  • Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments from NMR and X-ray data be resolved?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration by growing single crystals (e.g., using slow evaporation in ether/petroleum ether) and comparing experimental vs. simulated diffraction patterns .
  • Vibrational Circular Dichroism (VCD) : Differentiate enantiomers by analyzing Cotton effects in the IR spectrum .
  • Case Study : If NMR-derived coupling constants (J-values) conflict with X-ray data, re-evaluate solvent effects (e.g., DMSO vs. CDCl3) on conformational equilibrium .

Q. How to design a bioactivity study to evaluate anticancer potential in vitro?

  • Methodological Answer :

  • Cell Lines : Use MCF-7 (breast) and A549 (lung) cancer cells, as validated in similar propionate derivative studies .
  • MTT Assay : Treat cells with 0.1–100 µM compound for 48–72 hrs; calculate IC50 via nonlinear regression (GraphPad Prism®). Include controls (e.g., cisplatin) and triplicate runs.
  • Mechanistic Follow-Up : Perform flow cytometry (apoptosis) and Western blotting (e.g., caspase-3 activation) .

Q. How to optimize reaction conditions to minimize racemization during esterification?

  • Methodological Answer :

  • Temperature Control : Maintain reactions at 0–4°C during methylation (e.g., using methyl iodide in DMF with DBU) to suppress base-induced epimerization .
  • Chiral Additives : Include catalytic (R)-BINOL to stabilize the transition state and favor the desired (R)-enantiomer.
  • Kinetic Monitoring : Use inline FTIR or polarimetry to detect early racemization and adjust reaction time .

Q. How to address discrepancies in reported bioactivity across studies?

  • Methodological Answer :

  • Purity Reassessment : Verify enantiomeric purity via chiral HPLC; even 2% (S)-enantiomer contamination can skew IC50 values .
  • Solubility Factors : Test activity in different vehicles (e.g., DMSO vs. cyclodextrin complexes) to rule out bioavailability issues.
  • Cross-Study Comparison : Normalize data to cell viability assays (e.g., ATP-based luminescence vs. MTT) to reduce methodological variability .

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